molecular formula C15H14N2O2 B14637588 (4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one CAS No. 55041-25-3

(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one

Cat. No.: B14637588
CAS No.: 55041-25-3
M. Wt: 254.28 g/mol
InChI Key: CSQRPGJYEVUVSH-KBPBESRZSA-N
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Description

(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structural features, which include an oxazolidinone ring fused with two phenyl groups and an amino group. The stereochemistry of the compound is defined by the (4S,5S) configuration, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylglycine with an appropriate carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in a solvent like tetrahydrofuran or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidinone ring and the stereochemistry play a crucial role in determining the binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone ring structure and the presence of two phenyl groups, which confer distinct chemical properties and reactivity. Its chiral nature makes it particularly valuable in asymmetric synthesis and as a research tool in various scientific fields .

Properties

CAS No.

55041-25-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H14N2O2/c16-17-13(11-7-3-1-4-8-11)14(19-15(17)18)12-9-5-2-6-10-12/h1-10,13-14H,16H2/t13-,14-/m0/s1

InChI Key

CSQRPGJYEVUVSH-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=O)N2N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2N)C3=CC=CC=C3

Origin of Product

United States

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